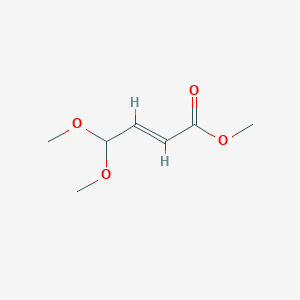
Methyl 4,4-dimethoxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-dimethoxybut-2-enoate is an organic compound with the molecular formula C7H12O4 It is a methyl ester derivative of 4,4-dimethoxybut-2-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethoxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of aluminum powder and mercury(II) chloride as a catalyst. The reaction is carried out at low temperatures to yield 4,4-dimethoxybut-1-yne, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4,4-dimethoxybut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of methyl 4,4-dimethoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with other molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-4,4-dimethoxybut-2-enoate: This compound has a similar structure but contains a bromine atom, which can significantly alter its reactivity and applications.
4,4-Dimethoxybut-1-yne: This compound is a precursor in the synthesis of methyl 4,4-dimethoxybut-2-enoate and shares some chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
68085-49-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl (E)-4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-9-6(8)4-5-7(10-2)11-3/h4-5,7H,1-3H3/b5-4+ |
Clave InChI |
CWHHPNNHJKOQQV-SNAWJCMRSA-N |
SMILES isomérico |
COC(/C=C/C(=O)OC)OC |
SMILES canónico |
COC(C=CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


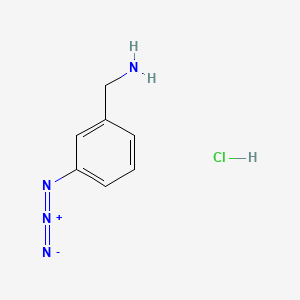
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)

![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
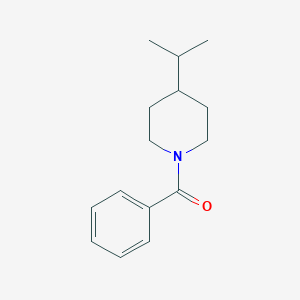
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
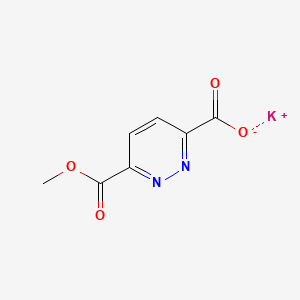
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
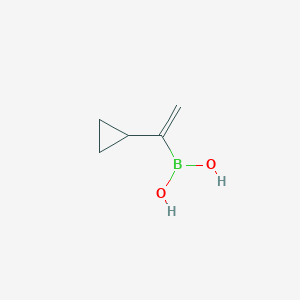
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)
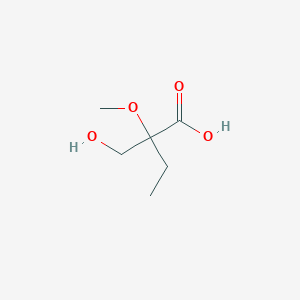
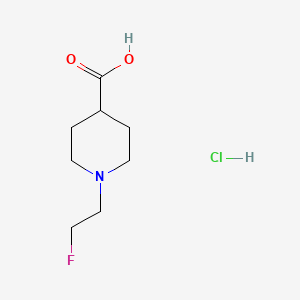
![4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid](/img/structure/B13459058.png)
